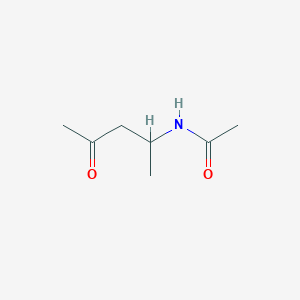

N-(4-Oxopentan-2-yl)acetamide

Description

Properties

CAS No. |

212831-40-8 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

N-(4-oxopentan-2-yl)acetamide |

InChI |

InChI=1S/C7H13NO2/c1-5(4-6(2)9)8-7(3)10/h5H,4H2,1-3H3,(H,8,10) |

InChI Key |

KZFUTYXONYHVAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Condensation of Acetylacetone with Acetohydrazide Derivatives

One documented method involves the reaction of acetylacetone (a β-diketone) with acetohydrazide derivatives to form hydrazide intermediates, which can be further transformed into N-(4-oxopentan-2-yl)acetamide analogs.

Procedure : Treatment of 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide with acetylacetone in acetic acid under reflux conditions for 2-3 hours yields N-(4-oxopentan-2-ylidine) acetohydrazide derivatives, which are structurally related to this compound.

Reaction conditions : Reflux in acetic acid, followed by filtration and recrystallization from 1,4-dioxane.

Yield and purity : Yields around 73% with well-characterized crystalline products.

Characterization : Confirmed by FT-IR (showing characteristic NH and C=O stretches), ^1H NMR, ^13C NMR, and mass spectrometry.

This method highlights the utility of hydrazide intermediates in constructing the ketoamide framework.

Amide Bond Formation via Activated Carboxylic Acid Derivatives

Another common approach involves the activation of carboxylic acid precursors followed by coupling with amines or amides.

Activation agents : Ethyl chloroformate, N,0-dimethylhydroxylamine hydrochloride, or carbodiimides are used to activate the carboxylic acid moiety.

Example : (S)-2-(tert-butoxycarbonylamino)-4-methylpentanoic acid monohydrate is activated with ethyl chloroformate in dichloromethane at low temperatures (-10°C to -15°C), followed by reaction with N,0-dimethylhydroxylamine hydrochloride to form an intermediate amide.

Purification : Organic layers are washed, solvents removed under reduced pressure, and products purified by column chromatography using ethyl acetate and cyclohexane mixtures.

Advantages : This method allows for stereoselective synthesis and high purity of the amide product.

Epoxidation and Subsequent Functional Group Transformations

In complex synthetic routes, ketoalkene intermediates are epoxidized to introduce oxygen functionalities that can be converted into ketoamide structures.

Epoxidation agents : Calcium hypochlorite, m-chloroperbenzoic acid (m-CPBA), or chiral dihydroxylation agents such as AD-mix.

Process : Ketoalkene substrates undergo dihydroxylation to form diols, which are then protected and converted into epoxides. The epoxides are subsequently opened or transformed to yield ketoamide compounds.

Reaction conditions : Temperature control is critical, typically ranging from -30°C to 60°C, with solvents including dichloromethane, methanol, and aqueous phases.

Stereoselectivity : High stereoselectivity (>99.5%) is achievable using chiral catalysts or reagents.

Industrial and Large-Scale Synthesis Considerations

Solvents : Hydrocarbon solvents (n-pentane, n-hexane), ether solvents (diethyl ether, tetrahydrofuran), ester solvents (ethyl acetate), and polar aprotic solvents (dimethylformamide, dimethylacetamide) are employed depending on the step.

Temperature control : Reactions are typically conducted between -70°C and 70°C, with preferred ranges for specific steps to optimize yield and purity.

Purification : Crystallization, filtration, and washing with solvents such as methanol and water are standard.

Example : Acidification of aqueous layers with hydrochloric acid to precipitate the product, followed by washing and recrystallization.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The preparation of this compound and related ketoamide compounds often requires careful control of reaction conditions to preserve the keto group and achieve high stereochemical purity.

Use of chiral auxiliaries or catalysts (e.g., AD-mix) is critical in multi-step syntheses involving epoxidation and dihydroxylation to ensure the desired stereochemistry.

Solvent choice significantly impacts yield and purity; dichloromethane and n-pentane are preferred solvents for certain crystallization and precipitation steps.

The amide bond formation via activated esters or acid chlorides remains a robust and widely used method for synthesizing ketoamides with high efficiency.

Industrial processes emphasize temperature control and solvent selection to optimize yield and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxopentan-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted acetamides, and various oxo compounds .

Scientific Research Applications

N-(4-Oxopentan-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Oxopentan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between N-(4-Oxopentan-2-yl)acetamide and other acetamides referenced in the evidence:

Key Observations :

- Substituent Diversity : The target compound is distinct for its aliphatic ketone, whereas others feature aromatic rings (e.g., phenyl , benzothiazole ) or polar groups (e.g., hydroxyl ).

- Functional Group Impact : The ketone in the target compound may increase polarity compared to ethers (e.g., 4-ethoxy ) or lipophilic groups (e.g., trifluoromethyl ).

Physicochemical Properties

The following table compares predicted or reported properties:

Key Observations :

Pharmacological Activity

- Aromatic Acetamides: Exhibit notable anti-cancer activity (e.g., compound 38–40 in ) due to sulfonyl and quinazoline groups enhancing target binding.

- Aliphatic Acetamides: Limited data, but structural simplicity may favor metabolic stability or use as synthetic intermediates.

Biological Activity

N-(4-Oxopentan-2-yl)acetamide is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its acetamide functional group and a 4-oxopentan-2-yl side chain. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure allows it to engage in various biochemical interactions, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that the compound can act as an inhibitor of certain enzymes by binding to their active sites. This inhibition affects various biochemical pathways, leading to potential therapeutic effects in different contexts .

Antibacterial Properties

This compound has been studied for its antibacterial properties. Research shows that it exhibits significant activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal properties. Studies indicate that it can inhibit the growth of certain fungi, suggesting potential applications in treating fungal infections.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against a panel of bacterial and fungal pathogens. The results showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as several fungal species. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL for bacteria and 32 to 128 µg/mL for fungi.

- Pharmaceutical Applications : Another study explored the potential use of this compound as a pharmaceutical intermediate. The findings suggest that it could be integrated into the synthesis of more complex organic molecules with therapeutic properties .

Research Findings

| Biological Activity | Target Organisms | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | E. coli | 32 | Effective against Gram-negative bacteria |

| Antibacterial | S. aureus | 16 | Effective against Gram-positive bacteria |

| Antifungal | C. albicans | 64 | Significant inhibition observed |

| Antifungal | A. niger | 128 | Moderate activity noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.